8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
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Overview
Description
8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a brominated derivative of tetrahydroisoquinoline, a compound known for its diverse biological activities and applications in organic synthesis. This compound is characterized by the presence of a bromine atom at the 8th position of the tetrahydroisoquinoline ring, which significantly influences its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination of Tetrahydroisoquinoline: The compound can be synthesized by the bromination of tetrahydroisoquinoline using bromine (Br2) in the presence of a suitable catalyst such as ferric chloride (FeCl3). The reaction is typically carried out in a solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and prevent over-bromination.
Hydrochloride Formation: The carboxylic acid group in the molecule can be converted to its hydrochloride salt by treating the compound with hydrochloric acid (HCl) in an appropriate solvent like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactors and continuous flow processes to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to achieve high efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4), to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the bromine atom or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine position, where nucleophiles like sodium azide (NaN3) or potassium iodide (KI) can replace the bromine atom.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in aqueous or organic solvents.
Reduction: LiAlH4, NaBH4, in solvents like ether or THF.
Substitution: NaN3, KI, in polar aprotic solvents like DMSO or DMF.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, or aldehydes depending on the extent of oxidation.
Reduction Products: Reduced bromo-compounds or other reduced derivatives.
Substitution Products: Azides, iodides, or other substituted derivatives.
Scientific Research Applications
8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals, contributing to advancements in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom enhances the compound's reactivity, allowing it to bind to enzymes or receptors with high affinity. This binding can modulate biological processes, leading to therapeutic effects or changes in biochemical pathways.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties.
8-Bromo-isoquinoline-3-carboxylic acid hydrochloride: Similar core structure but without the tetrahydro modification, leading to different chemical behavior.
Uniqueness: 8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is unique due to the presence of the bromine atom, which significantly alters its reactivity and biological activity compared to its non-brominated counterparts. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2639405-07-3 |
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Molecular Formula |
C10H11BrClNO2 |
Molecular Weight |
292.6 |
Purity |
95 |
Origin of Product |
United States |
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